molecular formula C9H14N2O2S B5560511 N,N-dimethyl-N'-(2-methylphenyl)sulfamide

N,N-dimethyl-N'-(2-methylphenyl)sulfamide

Cat. No. B5560511
M. Wt: 214.29 g/mol
InChI Key: MJEMZKGDNXNTPX-UHFFFAOYSA-N
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Description

Sulfamide derivatives are an important class of compounds in medicinal chemistry due to their potential to form several electrostatic interactions with protein and other targets. These functionalities make them valuable in the development of small-molecule therapeutics. The sulfamide functional group is versatile, often substituting for sulfonamide, sulfamate, or urea functionalities to improve drug properties (Reitz, Smith, & Parker, 2009).

Scientific Research Applications

Dimethyl Sulfoxide (DMSO) in Neurological Research

Dimethyl sulfoxide is widely utilized in neuroscience for its ability to inhibit glutamate responses in hippocampal neurons. DMSO suppresses electrophysiological responses and calcium influx induced by glutamate and its analogs, showcasing potential in treating excitotoxic neurodegenerative conditions (Chengbiao Lu & M. Mattson, 2001).

Sulfamoylation in Organic Synthesis

The sulfamoylation reaction, which involves sulfamide derivatives, is accelerated by certain solvents like N,N-dimethylacetamide. This process is vital for introducing sulfamoyl groups to hydroxyl-containing compounds, significantly impacting the synthesis of pharmaceuticals and agrochemicals (M. Okada, S. Iwashita, & N. Koizumi, 2000).

Cellular and Molecular Biology

DMSO, a relative of sulfamide derivatives, has profound effects on human cellular processes and the epigenetic landscape. Its application in cryopreservation and cell culture assays necessitates careful consideration due to its potential impact on gene expression and DNA methylation patterns (M. Verheijen et al., 2019).

Agricultural Applications

Dimethyl disulfide (DMDS), another sulfamide-related compound, is used as a soil fumigant in agriculture. Its application demonstrates significant control over soilborne pests and pathogens while posing minimal risk to non-target soil organisms and microbial communities, highlighting the importance of sulfamide derivatives in sustainable farming practices (Sadikshya Dangi et al., 2014).

Environmental Chemistry

Sulfonamide-derived compounds and their transition metal complexes show promising antibacterial and antifungal properties. These compounds, synthesized from sulfonamide molecules, could play a crucial role in environmental chemistry by mitigating the impacts of harmful microorganisms in water and soil (Z. Chohan & H. Shad, 2011).

properties

IUPAC Name

1-(dimethylsulfamoylamino)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-8-6-4-5-7-9(8)10-14(12,13)11(2)3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEMZKGDNXNTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[(2-methylphenyl)sulfamoyl]amine

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